molecular formula C26H42O2 B3023601 1-Phenylicosane-1,3-dione CAS No. 58446-52-9

1-Phenylicosane-1,3-dione

Cat. No.: B3023601
CAS No.: 58446-52-9
M. Wt: 386.6 g/mol
InChI Key: LRQGFQDEQPZDQC-UHFFFAOYSA-N
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Description

Contextualizing Beta-Diketones within Organic Chemistry and Materials Science

Beta-diketones, or 1,3-diketones, are organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. lookchem.com This structural arrangement imparts unique chemical properties, most notably the phenomenon of keto-enol tautomerism, where the molecule exists in equilibrium between the diketo form and an enol form. mcc-hamburg.de The enol form is often stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding, a feature that is crucial to the reactivity and functionality of these compounds. researchgate.net

In the sphere of organic chemistry, β-diketones are invaluable synthetic intermediates. researchgate.net Their reactivity makes them key building blocks for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceutical agents. researchgate.net The acidity of the methylene (B1212753) group situated between the two carbonyls facilitates various carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. bas.bg

Within materials science, the utility of β-diketones is equally significant. Their ability to act as chelating ligands for a wide range of metal ions has been extensively explored. researchgate.netsemanticscholar.org These metal-β-diketonate complexes exhibit a diverse array of properties, finding applications as catalysts, in chemical vapor deposition (CVD) for the creation of thin films, and in the development of luminescent materials. researchgate.netsemanticscholar.org Furthermore, certain β-diketone derivatives are utilized as additives in polymer technology to enhance properties such as UV resistance. researchgate.net The versatility of the β-diketone scaffold continues to drive research into new materials with tailored functionalities.

Historical Trajectories and Milestones in 1-Phenylicosane-1,3-dione Research

While extensive historical documentation specifically for this compound is limited, with some sources noting a scarcity of published literature on this specific compound, its synthesis and study are rooted in the well-established chemistry of β-diketones. castor-international.nl The primary method for synthesizing β-diketones is the Claisen condensation, a reaction first described by Rainer Ludwig Claisen in 1887. prepchem.com This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone. prepchem.com

For this compound, this would typically involve the Claisen condensation of a stearic acid ester (a C18 fatty acid derivative) with acetophenone (B1666503). google.comlibretexts.org A patent describes a method for its preparation involving the reaction of methyl stearate (B1226849) and acetophenone in an alkaline environment. google.com This method highlights the practical application of classic organic reactions to produce this long-chain diketone.

The compound is also known by several synonyms, including Stearoylbenzoylmethane (SBM), which is a name commonly used in industrial applications. mcc-hamburg.dechemicalbook.com Its use as a heat stabilizer for polyvinyl chloride (PVC) points to its commercial relevance, a significant milestone in the application of this specific β-diketone. mcc-hamburg.decastor-international.nl

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is characterized by its application in both established industrial processes and cutting-edge materials science. A significant area of application is its use as a non-toxic auxiliary heat stabilizer for PVC. castor-international.nlgyc-speciality-chemicals.com In combination with other stabilizers like calcium/zinc systems, it improves the initial color, transparency, and long-term stability of PVC products, finding use in medical and food packaging applications. chemicalbook.comgoogle.com

A particularly noteworthy area of recent research involves the use of this compound as a ligand in advanced materials. Specifically, it has been incorporated into an iridium(III) complex, namely Iridium(III) bis[2-phenylbenzothiazolato-N,C2']-(1-phenylicosane-1,3-dionate). researchgate.net This complex has been investigated as a yellow-emitting phosphorescent material for use in organic light-emitting diodes (OLEDs). semanticscholar.org Research has shown that OLED devices doped with this iridium complex can exhibit high luminescence and current efficiency, demonstrating the potential of this compound in the development of next-generation display and lighting technologies. semanticscholar.org The photophysical properties of such iridium complexes are highly dependent on the nature of the β-diketonate ligand, with modifications influencing emission color and quantum efficiency. acs.orgmdpi.com

Future directions for research on this compound are likely to build upon these existing applications. Further exploration of its role in stabilizing other polymers or in combination with new stabilizer systems could yield improved material properties. In the realm of materials science, the tunability of the photophysical properties of its metal complexes by modifying the diketone structure presents opportunities for developing novel phosphorescent materials with tailored emission characteristics for advanced optoelectronic applications. nih.govrsc.org Its potential in medicinal chemistry, as suggested by the general biological activities of β-diketones, remains a largely unexplored but promising avenue for future investigation. marketresearch.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C26H42O2
Molecular Weight 386.61 g/mol
CAS Number 58446-52-9
Physical Form Solid google.com
IUPAC Name This compound google.com

Interactive Data Table: Research Applications of this compound

Application AreaSpecific UseKey FindingsSource
Polymer Science Auxiliary heat stabilizer for PVCImproves initial coloring, transparency, and long-term stability, especially in non-toxic applications. castor-international.nlchemicalbook.comgyc-speciality-chemicals.comgoogle.com
Materials Science Ancillary ligand in an iridium(III) complexForms a yellow-emitting phosphorescent complex for OLEDs with high luminescence and efficiency. researchgate.netsemanticscholar.org
Organic Synthesis Starting materialUsed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. acs.orggoogle.com

Properties

IUPAC Name

1-phenylicosane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)23-26(28)24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LRQGFQDEQPZDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052246
Record name Phenylicosane-1,3-dione
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Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid
Record name 1,3-Eicosanedione, 1-phenyl-
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CAS No.

58446-52-9
Record name 1-Phenyl-1,3-eicosanedione
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Record name Benzoylstearoylmethane
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Record name 1,3-Eicosanedione, 1-phenyl-
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Record name Phenylicosane-1,3-dione
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Record name Phenylicosane-1,3-dione
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Record name BENZOYLSTEAROYLMETHANE
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Synthetic Methodologies and Chemical Transformations of 1 Phenylicosane 1,3 Dione

Established Synthetic Pathways for 1-Phenylicosane-1,3-dione

The primary and most established method for the synthesis of this compound is the Claisen condensation. harvard.eduorganic-chemistry.org This reaction involves the condensation of an ester with a ketone in the presence of a strong base. Specifically for this compound, the reaction is carried out between methyl stearate (B1226849) and acetophenone (B1666503). harvard.edu

A detailed method is described in a Chinese patent, which outlines a process with high yield and purity. harvard.edu The synthesis begins with the esterification of stearic acid with methanol (B129727), catalyzed by sulfuric acid, to produce methyl stearate. harvard.edu The subsequent condensation reaction is performed in an alkaline environment, using a base such as sodium methoxide. harvard.edu The use of a mixed solvent system of toluene (B28343) and xylene is reported to be effective, allowing for efficient reflux and solvent recovery. harvard.edu This process boasts a condensation yield of up to 88% and a final product purity of up to 98% after recrystallization. harvard.edu

Alternative general methods for synthesizing long-chain β-diketones include the malonate-type alkylation of fatty acid chlorides and the coupling of long-chain acetylenes with fatty acid chlorides followed by hydrolysis. nih.gov While not specifically detailed for this compound, these routes represent potential alternative synthetic strategies.

Table 1: Synthesis of this compound via Claisen Condensation

ReactantsBaseSolventCatalyst (Esterification)YieldPurityReference
Methyl stearate, AcetophenoneSodium methoxideToluene/XyleneSulfuric acid88%98% harvard.edu

Functionalization and Derivatization Strategies of the this compound Scaffold

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the phenyl moiety, the long alkyl chain, or the reactive 1,3-diketone functionality.

Modifications at the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. These reactions could be used to introduce a variety of functional groups onto the aromatic ring, thereby altering the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid, a nitro group (-NO2) can be introduced onto the phenyl ring.

Halogenation: The reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can lead to the corresponding halogenated derivatives. lkouniv.ac.in

The position of substitution (ortho, meta, or para) will be directed by the activating or deactivating nature of the 1,3-dione substituent. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

ReactionReagentsPotential ProductReference
NitrationConc. HNO3, Conc. H2SO4Nitro-1-phenylicosane-1,3-dione
HalogenationBr2, FeBr3Bromo-1-phenylicosane-1,3-dione lkouniv.ac.in

Elaboration of the Icosane Chain

The long icosane chain provides opportunities for functionalization, although this is generally less explored than modifications at the diketone or phenyl moieties. One potential reaction is α-halogenation at the carbon adjacent to the carbonyl group, which can be achieved under acidic or basic conditions. msu.edulibretexts.orglibretexts.org This introduces a reactive handle for further substitution or elimination reactions.

Reactivity of the 1,3-Diketone Functionality

The 1,3-diketone is the most reactive part of the molecule and can participate in a wide range of chemical transformations.

The active methylene (B1212753) group between the two carbonyls is acidic and can be readily deprotonated to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then react with various electrophiles. A key class of reactions is condensation with carbonyl compounds, such as the Knoevenagel condensation, which involves the reaction with aldehydes or ketones in the presence of a weak base. ethernet.edu.et

Furthermore, the 1,3-dicarbonyl moiety is a versatile precursor for the synthesis of various heterocyclic compounds. ijpras.com For instance:

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. jk-sci.commdpi.comorganic-chemistry.org The Knorr pyrazole synthesis is a classic example of this transformation. jk-sci.com

Isoxazoles: Condensation with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives. youtube.comnih.govorganic-chemistry.org

These reactions offer a pathway to a wide array of potentially biologically active molecules. oup.com

Table 3: Heterocycle Synthesis from 1,3-Diketones

ReactantProduct HeterocycleGeneral Reaction NameReference
HydrazinePyrazoleKnorr Pyrazole Synthesis jk-sci.com
HydroxylamineIsoxazoleIsoxazole Synthesis youtube.com

The 1,3-dicarbonyl unit can undergo various oxidative transformations, leading to a range of products.

Oxidative Cleavage: The carbon-carbon bond between the two carbonyl groups can be cleaved under oxidative conditions. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, and while not directly applicable to the C-C single bond in the diketone, related oxidative cleavage methods exist. organic-chemistry.orglibretexts.orglibretexts.org For example, treatment with iodine and an amine can lead to the formation of amides. nih.gov

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid or hydrogen peroxide. organic-chemistry.org While cyclohexanone (B45756) oxygenase, an enzyme that catalyzes Baeyer-Villiger oxidations, does not accept 1,3-diketones, chemical methods using reagents like m-CPBA can be employed. harvard.eduoup.com The regioselectivity of the reaction depends on the migratory aptitude of the adjacent groups. organic-chemistry.org For this compound, this would likely lead to the formation of an ester by insertion of an oxygen atom next to either the phenyl or the alkyl group.

Table 4: Potential Oxidation Reactions of the 1,3-Diketone Functionality

Reaction TypeReagentsPotential ProductsReference
Oxidative AmidationI2, AmineAmides nih.gov
Baeyer-Villiger Oxidationm-CPBAEsters oup.comorganic-chemistry.org
Other Mechanistic Transformations

Beyond its primary synthetic routes, this compound engages in other significant mechanistic transformations, primarily dictated by its characteristic β-diketone functionality. These transformations include keto-enol tautomerism, its role as a crucial co-stabilizer in polymer systems, and its utility as a precursor in the synthesis of various metal complexes and heterocyclic compounds.

A pivotal characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers. nih.gov The presence of α-hydrogens on the carbon atom situated between the two carbonyl groups allows for this tautomerization. The enol form is significantly stabilized by the formation of a conjugated system and through intramolecular hydrogen bonding, where the hydroxyl proton forms a hydrogen bond with the adjacent carbonyl oxygen. stackexchange.comechemi.com

For unsymmetrical β-diketones like this compound, two different enol forms are theoretically possible. However, the enol form where the double bond is in conjugation with the phenyl group is expected to be the predominant tautomer. This is due to the extended π-system that provides additional resonance stabilization. stackexchange.com The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH. nih.gov

One of the most significant industrial applications of this compound is as a co-stabilizer in Poly(vinyl chloride) (PVC) formulations, particularly in conjunction with calcium/zinc stabilizers. chembk.com The thermal degradation of PVC proceeds via an autocatalytic dehydrochlorination reaction, which is catalyzed by the zinc chloride (ZnCl₂) formed from the primary zinc stearate stabilizer. This can lead to a rapid and catastrophic degradation of the polymer, a phenomenon often referred to as "zinc burning". chembk.com

This compound mitigates this by acting as a secondary stabilizer. The mechanistic transformation involves the chelation of the highly reactive zinc chloride by the β-diketone. The enolate form of this compound reacts with zinc chloride to form a more stable zinc complex. This transformation effectively deactivates the Lewis acidity of zinc chloride, thereby inhibiting its catalytic effect on the degradation of PVC and improving the long-term thermal stability of the polymer. chembk.com

The β-diketone moiety of this compound makes it an excellent ligand for a variety of metal ions. The deprotonated enol form acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. It has been utilized in the synthesis of organometallic complexes, for instance with ruthenium, where it serves as a β-diketonate ligand. mdpi.com These transformations are significant in the development of new catalysts and materials with specific electronic and photophysical properties. science.govscience.gov

Furthermore, the reactive nature of the 1,3-dicarbonyl system in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. researchgate.netchemmethod.com Reactions with dinucleophiles, such as hydrazines or hydroxylamine, can lead to the formation of pyrazoles and isoxazoles, respectively. These transformations typically proceed via a condensation reaction followed by cyclization.

Interactive Data Tables

Table 1: Tautomeric Forms of this compound

TautomerStructureKey FeaturesPredominance
Keto FormC₁₇H₃₅-CO-CH₂-CO-PhTwo carbonyl groupsLess favored in non-polar solvents
Enol Form 1C₁₇H₃₅-C(OH)=CH-CO-PhConjugation with phenyl group, intramolecular H-bondPredominant Enol Form
Enol Form 2C₁₇H₃₅-CO-CH=C(OH)-PhLess extended conjugationLess favored enol form

Table 2: Mechanistic Role in PVC Stabilization

StepReactantsTransformationProductSignificance
1PVC + HeatDehydrochlorinationPolyene + HClInitial degradation of PVC
2Zinc Stearate + HClAcid-base reactionZinc Chloride (ZnCl₂)Formation of a highly reactive catalyst
3This compound (enol) + ZnCl₂Chelation/ComplexationZinc-diketonate complexDeactivation of ZnCl₂, prevention of "zinc burning"

Coordination Chemistry and Metal Complexation with 1 Phenylicosane 1,3 Dione

Ligand Characteristics and Chelation Modes of 1-Phenylicosane-1,3-dione

This compound, also known as stearoylbenzoylmethane, is a β-diketone distinguished by its asymmetric structure, featuring a phenyl group at one carbonyl and a long, seventeen-carbon alkyl chain (part of the icosanoyl group) at the other. nih.gov This structure dictates its characteristics as a ligand in coordination chemistry. Like other β-diketones, it exists in a tautomeric equilibrium between its keto and enol forms. rsc.orgnih.gov The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and it is the deprotonated enolate form that acts as the coordinating agent. mdpi.comorientjchem.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 1-phenylicosane-1,3-dionate typically involves the reaction of a metal salt or a precursor complex with the ligand in the presence of a base to facilitate its deprotonation.

Cyclometalated iridium(III) complexes are of significant interest for their phosphorescent properties, particularly in the development of organic light-emitting diodes (OLEDs). frontiersin.orgmdpi.comnih.gov In these complexes, β-diketonates often serve as ancillary ligands that help tune the electronic and physical properties of the molecule.

A notable example is the synthesis of Iridium(ІІІ)bis[2-phenylbenzothiazolato-N,C2']-(1-phenylicosane-1,3-dionate), denoted as (bt)₂Ir(bsm). bas.bgscience.gov This complex is prepared by reacting the chloro-bridged iridium dimer, containing the cyclometalated 2-phenylbenzothiazole (B1203474) (bt) ligands, with this compound (bsmH) in the presence of a base. The general synthetic approach for such complexes involves refluxing the iridium precursor with the β-diketone ligand to yield the final, stable, neutral complex. bas.bg The resulting structure is typically a distorted octahedron around the Ir(III) center, coordinated to two cyclometalating ligands and one bidentate β-diketonate. science.gov The synthesis of (bt)₂Ir(bsm) has been reported with a yield of 80%. bas.bg

Ruthenium complexes are widely studied for applications in catalysis and medicine. rsc.orgrsc.org The synthesis of ruthenium β-diketonate complexes can be achieved using various ruthenium precursors, such as RuCl₃·xH₂O or pre-formed organometallic ruthenium compounds like [Ru(PPh₃)₃Cl₂]. orientjchem.orgrsc.org The reaction typically involves heating the ruthenium precursor with the β-diketone ligand in a suitable solvent, often with a base to deprotonate the ligand. nih.gov

While specific literature detailing the synthesis of a ruthenium complex with this compound was not prominently found in the search, the general methodology is well-established. For a Ru(III) precursor, a tris-chelated complex of the type [Ru(O^O)₃] would be expected, where (O^O)⁻ is the deprotonated 1-phenylicosane-1,3-dionate ligand. For Ru(II) precursors, such as those containing phosphine (B1218219) or arene ligands, mixed-ligand complexes like [Ru(O^O)₂(L)₂] (where L is a monodentate ligand) or [Ru(O^O)(L')₂] (where L' is another bidentate ligand) could be formed. nih.govharvard.edu The long alkyl chain of the 1-phenylicosane-1,3-dionate ligand would be expected to confer high solubility in organic media to the resulting ruthenium complex.

The versatile chelating nature of β-diketones allows them to form stable complexes with a wide array of other transition metals and lanthanides. tandfonline.commdpi.com

Transition Metals: Complexes with metals like copper(II) are readily formed. Typically, the reaction of a Cu(II) salt with two equivalents of a β-diketone ligand yields a neutral, square planar [Cu(O^O)₂] complex. e3s-conferences.org These complexes are known to form in aqueous and organic phases and are often colored. e3s-conferences.org The use of this compound as the ligand would result in a highly lipophilic Cu(II) complex.

Lanthanide Metals: Lanthanide(III) ions, such as Europium(III) (Eu³⁺), form highly luminescent complexes with β-diketonates. mdpi.commdpi.com These ligands act as "antennas," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light through its characteristic f-f transitions. mdpi.com The synthesis usually involves reacting a lanthanide salt (e.g., EuCl₃) with three equivalents of the β-diketone in the presence of a base. This often yields a neutral tris-complex, [Ln(O^O)₃], which may further coordinate with solvent molecules or other ancillary ligands to satisfy the higher coordination numbers (typically 8 or 9) of lanthanide ions. nih.govresearchgate.netresearchgate.net The long alkyl chain in 1-phenylicosane-1,3-dionate is particularly interesting for lanthanide complexes, as it can enhance solubility and promote the formation of mesogenic or liquid-crystalline materials with luminescent properties. nih.govmdpi.com

Ruthenium-Based Complexes Incorporating 1-Phenylicosane-1,3-dionate Ligands

Spectroscopic and Crystallographic Analyses of Coordination Compounds

The characterization of coordination compounds relies heavily on spectroscopic and crystallographic techniques to confirm the structure and coordination of the ligand to the metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing both the free this compound ligand and its metal complexes. mdpi.com

For the free ligand in its predominant enol form, the ¹H NMR spectrum in a solvent like CDCl₃ shows characteristic signals. rsc.org These include a broad signal at a very downfield chemical shift (typically δ > 15 ppm) for the enolic proton, a singlet for the methine proton (-COCH=C(OH)-) around δ 6.0-7.0 ppm, and signals for the phenyl and the long alkyl chain protons in their respective regions. rsc.orgmdpi.com

Upon coordination to a metal ion, several key changes are observed in the NMR spectrum:

The disappearance of the downfield enolic proton signal (e.g., at ~16 ppm) provides direct evidence of deprotonation and chelation. nih.gov

The signal for the methine proton often shifts, confirming a change in its electronic environment due to coordination. mdpi.com

In diamagnetic complexes (e.g., with Ir³⁺, Zn²⁺, Pd²⁺), the ligand proton signals remain sharp, though their chemical shifts may change slightly compared to the free ligand. tandfonline.commdpi.com Paramagnetic complexes (e.g., with Fe³⁺, Cu²⁺) often result in significant broadening or shifting of the signals, making them difficult to interpret. mdpi.com

For the specific complex (bt)₂Ir(bsm), ¹H NMR data has been reported. bas.bg The spectrum confirms the coordination of the 1-phenylicosane-1,3-dionate ligand through the presence of its characteristic proton signals, which are distinct from those of the cyclometalating 'bt' ligands.

Table 1: Comparison of characteristic ¹H NMR chemical shifts for the 1-phenylicosane-1,3-dionate ligand in its free (analogous) form and complexed within (bt)₂Ir(bsm). Data for the complex is from reference bas.bg, and data for a representative free phenyl β-diketone is from reference rsc.org.

Table of Mentioned Compounds

UV-Visible Absorption and Photoluminescence Properties of Metal Complexes

Research into an organoruthenium(II) complex, specifically [Ru(p-cymene)(L)Cl] where L is the deprotonated form of this compound, reveals distinct absorption bands in the UV-Visible spectrum. mdpi.com In methanol (B129727), this complex exhibits an intense absorption maximum (λmax) at 290 nm and a shoulder at approximately 368 nm. mdpi.com The high molar extinction coefficient (ε) of 16400 L mol⁻¹ cm⁻¹ for the 290 nm band suggests it originates from a π→π* transition within the ligand, characteristic of the conjugated system of the β-diketonate moiety. mdpi.com The shoulder at 368 nm is likely attributable to a metal-to-ligand charge transfer (MLCT) transition, a common feature in ruthenium(II) complexes. mdpi.com

In the realm of luminescent materials, iridium(III) complexes are of significant interest. An iridium(III) complex incorporating 1-phenylicosane-1,3-dionate as an ancillary ligand, namely Iridium(III) bis[2-phenylbenzothiazolato-N,C2']-(1-phenylicosane-1,3-dionate), has been synthesized and studied for its photophysical properties. uni.lu Such complexes are noted for their strong photoluminescence. One study highlights that a related bis-cyclometalated iridium(III) complex with a β-diketonate ligand shows strong singlet metal-to-ligand charge-transfer (¹MLCT) and triplet metal-to-ligand charge-transfer (³MLCT) absorptions at 382 nm and 504 nm, respectively. science.gov This complex was reported to be a promising phosphorescent material with a strong photoluminescence emission at 573 nm at room temperature. science.gov

Table 1: UV-Visible Absorption Data for a Ruthenium Complex of this compound

ComplexSolventλmax (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)AssignmentReference
[Ru(p-cymene)(1-phenylicosane-1,3-dionate)Cl]Methanol29016400π→π* (Ligand-centered) mdpi.com
368 (shoulder)4600MLCT

Mass Spectrometry and Elemental Analysis in Complex Identification

The definitive identification and confirmation of the composition of new metal complexes rely heavily on mass spectrometry and elemental analysis. These methods verify the molecular weight and the elemental composition of the synthesized compounds, ensuring that the theoretical structure corresponds to the experimental product.

For the organoruthenium(II) complex, [Ru(p-cymene)(C₂₆H₄₁O₂)Cl], high-resolution mass spectrometry (ESI-HRMS) provided a crucial piece of evidence for its formation. mdpi.com The analysis detected a positively charged ion corresponding to the complex after the loss of the chloride ligand ([M–Cl]⁺). The experimentally measured mass-to-charge ratio (m/z) of 621.3247 was in excellent agreement with the calculated theoretical value of 621.3246. mdpi.com

Furthermore, elemental analysis provides the percentage composition of carbon and hydrogen, which is compared against the calculated values based on the proposed molecular formula. The results for the ruthenium complex showed a close match between the found and calculated percentages, further validating the successful synthesis of the target complex. mdpi.com Similarly, an iridium(III) complex featuring the 1-phenylicosane-1,3-dionate ligand was also identified and characterized using elemental analysis. uni.lu

Table 2: Elemental and Mass Spectrometry Data for [Ru(p-cymene)(1-phenylicosane-1,3-dionate)Cl]

Analysis TypeParameterCalculated ValueFound ValueReference
Elemental Analysis (%)% Carbon (C)65.8866.55 mdpi.com
% Hydrogen (H)8.458.72
ESI-HRMS (m/z)[M-Cl]⁺621.3246621.3247 mdpi.com

X-ray Crystallography of this compound Complexes

Single-crystal X-ray crystallography stands as the most definitive method for the structural elucidation of coordination complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While this technique is crucial for understanding the three-dimensional structure of metal complexes, specific crystal structure data for complexes of this compound are not available in the reviewed scientific literature. However, studies on analogous complexes provide a clear indication of the expected structural features. For instance, in a study that synthesized the this compound ruthenium complex, the crystal structures of other related ruthenium β-diketonate complexes were determined. mdpi.com One such complex, [RuCym(L2)Cl] (where L2 is 1-(2-bromophenyl)-4,4,4-trifluorobutane-1,3-dione), was found to adopt a pseudo-octahedral "piano-stool" geometry. mdpi.com This is a typical arrangement for such organoruthenium(II) arene complexes, where the p-cymene (B1678584) ligand forms the "seat" and the two oxygen atoms of the β-diketonate ligand and the chloride ligand form the three "legs". mdpi.com

If a crystal structure of a this compound complex were determined, it would unequivocally confirm the bidentate coordination of the dione (B5365651) ligand through its two oxygen atoms to the metal center. It would also reveal the precise bond distances between the metal and the oxygen atoms, the O-M-O bond angle, and the conformation of the long icosane chain in the solid state, which could be either ordered or disordered.

Advanced Applications of 1 Phenylicosane 1,3 Dione in Specialized Materials

Integration into Polymer Chemistry and Polymer Modification

The chemical structure of 1-phenylicosane-1,3-dione allows for its use as a versatile additive in polymer science. It is used in the synthesis of polymers and materials, serving as a starting material for various compounds. alfa-chemical.com The presence of the β-diketone group, a known chelating agent, and the long, nonpolar icosane chain allows for significant modifications to polymer properties. mdpi.com

In polymer formulations, this compound can be incorporated to alter the final characteristics of the material. europa.eu The long alkyl chain enhances its compatibility with polymer matrices, such as polyvinyl chloride (PVC), acting as an internal lubricant and processing aid. easyfairsassets.commcc-hamburg.de This integration can lead to a reduced viscosity of the polymer melt and a lower glass transition temperature (Tg), which facilitates easier processing. easyfairsassets.com Furthermore, the diketone functionality can be a site for further chemical reactions, allowing it to be grafted onto polymer backbones or to participate in cross-linking reactions, thereby creating more complex and robust polymer networks. mdpi.com Research into β-diketones demonstrates their role as foundational building blocks for creating various five- and six-membered heterocycles, which can be polymerized or used to create polymer additives. researchgate.net

Role in Organic Light-Emitting Diode (OLED) Technology as a Dopant Material

The β-diketone moiety of this compound is an effective ligand for chelating metal ions, particularly rare-earth elements like Europium(III) (Eu³⁺). mdpi.comnih.gov This property is critical for its application in OLED technology. Lanthanide complexes are known for their sharp, monochromatic emissions, but the ions themselves have low light absorption capabilities. mdpi.com β-diketone ligands, such as this compound, can act as "antennas," efficiently absorbing energy and transferring it to the central metal ion, which then luminesces. mdpi.comnih.gov

Specifically, Europium(III) complexes with β-diketone ligands are known to emit bright red light, a crucial primary color for full-color displays and white lighting applications. nih.govrsc.org The long alkyl chain of this compound can enhance the solubility of these metal complexes in organic solvents and improve their compatibility within the polymer matrix of the OLED device. rsc.org This leads to better film formation and can reduce aggregation-caused quenching, where the close proximity of luminescent molecules decreases their efficiency. rsc.org Research on an iridium(III) complex using this compound (referred to as bsm) as a ligand demonstrated its potential in creating yellow phosphorescent dopants for OLEDs. researchgate.net

Table 1: Performance of OLED Devices with Different Dopant Materials This table presents hypothetical performance data for OLED devices to illustrate the potential impact of ligands like this compound. Actual performance can vary based on device architecture and materials.

Dopant System Host Material Emission Color Max. External Quantum Efficiency (EQE) Luminous Efficiency (cd/A)
Eu(DBM)₃(Phen) CBP Red ~5% ~8
Ir(bt)₂(bsm) researchgate.net Various Yellow Data not specified Data not specified
Alq₃ (Standard) Alq₃ Green ~1% ~3-4
Doped Blue Material mdpi.com 2-NaAn-1-PNa Blue 8.3% 9.3

Contributions as a Processing Aid and Heat Stabilizer in Material Formulations

One of the most significant industrial applications of this compound is as a co-stabilizer for Polyvinyl Chloride (PVC). mcc-hamburg.dejianxingchem.cn PVC is notoriously susceptible to thermal degradation during processing, which involves the release of hydrochloric acid (HCl) and leads to discoloration and loss of mechanical properties. easyfairsassets.com

This compound is a key component in non-toxic calcium/zinc (Ca/Zn) stabilizer systems. jianxingchem.cnchembk.comgoogle.com It works synergistically with metallic soaps (e.g., calcium stearate (B1226849) and zinc stearate) to improve thermal stability. easyfairsassets.comalfachemicals.kz The β-diketone structure is thought to chelate zinc chloride, a byproduct of the initial stabilization process that can catalyze further degradation, thereby preventing it from causing damage. It also contributes to long-term heat stability and helps maintain the initial color of the PVC product. easyfairsassets.com The long stearoyl chain enhances its compatibility within the PVC matrix, preventing issues like blooming or plate-out during processing. mcc-hamburg.de

Table 2: Effect of Stabilizers on PVC Thermal Stability This table provides illustrative data on the typical effects observed when using β-diketone co-stabilizers in PVC formulations.

Stabilizer System Stabilizer Components Degradation Onset Time (minutes at 180°C) Color Stability (Yellowness Index after 30 min)
Unstabilized PVC None < 5 > 50
Basic Ca/Zn System Calcium Stearate, Zinc Stearate 15-20 25-30
Enhanced Ca/Zn System Ca/Zn Stearates + this compound > 40 < 15

Development of Novel Surfactants and Performance Chemicals

The molecular architecture of this compound, featuring a polar head (the β-diketone group) and a long nonpolar tail (the icosane chain), is characteristic of a surfactant molecule. While not its primary application, this structure suggests potential in areas requiring surface activity, such as emulsification, dispersion, and surface modification.

The synthesis of various long-chain β-diketones has been a subject of research, indicating their utility as precursors for other performance chemicals. nih.gov These can be synthesized through methods like malonate-type alkylation of acid chlorides. nih.gov The reactivity of the β-diketone group allows for further chemical modifications, enabling the creation of a wide array of derivatives with tailored properties. mdpi.com For instance, they can be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. alfa-chemical.com The long alkyl chain is a feature often found in performance chemicals used as wax components, where they can contribute to properties like drought resistance in plants by forming part of the cuticular wax. researchgate.net

Pharmacological and Biological Research Investigations of 1 Phenylicosane 1,3 Dione

Preliminary Investigations into Biological Activities

Preliminary investigations suggest that 1-Phenylicosane-1,3-dione may possess noteworthy biological activities. cymitquimica.com The compound is recognized as a versatile starting material in the synthesis of a range of pharmaceuticals and other biologically active compounds. alfa-chemical.com Its structural characteristics, particularly the diketone functional group, provide a basis for chemical reactions like condensation and oxidation, which are pivotal in creating more complex molecules. cymitquimica.com

Research applications for this compound are varied, where it serves as a precursor in the synthesis of diverse heterocyclic compounds and polymers. alfa-chemical.com While direct and extensive studies on the intrinsic biological effects of this compound are not widely detailed in the available literature, its primary role has been established as a key intermediate. cymitquimica.comalfa-chemical.com It is in the context of its utility as a ligand in organometallic chemistry and as a building block for larger molecules that its biological relevance is most often discussed. researchgate.net The barium salt of this compound has also been noted in chemical and biological databases. habitablefuture.org

Enzyme Inhibition Studies: Cholinesterase and Glutathione-S-Transferase Modulation

In a study focused on the enzyme inhibitory activities of a series of organoruthenium(II) complexes, this compound was utilized as a bidentate O,O-ligand, designated as L3. researchgate.net The research aimed to evaluate the influence of different structural components of these complexes on the inhibition of cholinesterases (ChEs) and glutathione (B108866) S-transferases (GSTs), which are significant enzyme groups in pharmacology. researchgate.net

The study tested the free ligand, this compound (L3), for its own inhibitory activity against a panel of these enzymes from various sources. The enzymes included acetylcholinesterase from electric eel (eeAChE) and human recombinant (hrAChE), as well as butyrylcholinesterase from equine serum (esBChE) and human serum (hsBChE). Additionally, its effect on glutathione-S-transferases from equine liver (elGST) and human liver (hlGST) was assessed. researchgate.net

The findings indicated that this compound, as a free ligand, did not exhibit any inhibitory activity against any of the tested cholinesterases or glutathione-S-transferases. researchgate.net While the organoruthenium complexes, which incorporated this ligand, showed varying degrees of inhibition, the ligand by itself was found to be inactive. researchgate.net

Enzyme TargetSourceInhibitory Activity of this compound (L3)
Acetylcholinesterase (AChE)Electric Eel (ee)No Activity
Acetylcholinesterase (AChE)Human Recombinant (hr)No Activity
Butyrylcholinesterase (BChE)Equine Serum (es)No Activity
Butyrylcholinesterase (BChE)Human Serum (hs)No Activity
Glutathione-S-Transferase (GST)Equine Liver (el)No Activity
Glutathione-S-Transferase (GST)Human Liver (hl)No Activity

Role as a Precursor in Agrochemical Synthesis

This compound is identified as a starting material for the synthesis of agrochemicals. alfa-chemical.com The dione (B5365651) structural motif is a key feature in certain classes of herbicides. chesci.com Specifically, the triketone class of herbicides, which are known to be bleaching agents, act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). chesci.com

Pharmacokinetic Study Methodologies utilizing this compound

Modern pharmacokinetic and toxicological assessments increasingly rely on high-throughput screening (HTS) methodologies to predict the effects of chemical compounds in silico and in vitro. This compound is listed in the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard and has been subjected to such screening.

Methodologies like the EPA's Toxicity Forecaster (ToxCast) and High-Throughput Transcriptomics (HTTr) utilize automated assays to test a vast number of chemicals against various biological targets. These platforms assess a compound's potential to interact with cellular pathways, bind to receptors, and induce gene expression changes. The data generated from these assays for this compound can be used to model its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. The HTTr data for this compound, for instance, provides information on modeled benchmark dose (BMD) values from active transcriptomic signatures.

Additionally, analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for the analysis of this compound. Such methods are scalable and noted to be suitable for pharmacokinetic studies, allowing for the quantification of the compound in various samples.

Analytical Chemistry Methodologies for 1 Phenylicosane 1,3 Dione

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis and purification of 1-Phenylicosane-1,3-dione, enabling its separation from reaction mixtures and the isolation of potential impurities.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly effective, utilizing a non-polar stationary phase and a polar mobile phase.

A common approach involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. rsc.org The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. rsc.orgsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is generally substituted with a volatile acid, such as formic acid. rsc.orgsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analysis times, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). rsc.orgsielc.com

Below is an interactive data table summarizing typical HPLC conditions for the analysis of this compound.

ParameterCondition 1Condition 2 (MS-Compatible)
Stationary Phase Newcrom R1 or C18 reverse-phase columnNewcrom R1 or C18 reverse-phase column
Mobile Phase Acetonitrile, Water, Phosphoric AcidAcetonitrile, Water, Formic Acid
Detector UV/VisMass Spectrometer (MS)
Application Routine analysis, Purity assessmentLC-MS analysis, Pharmacokinetic studies

Preparative Separation for Impurity Isolation

The isolation of impurities is critical for their structural elucidation and for ensuring the purity of the main compound. The analytical HPLC methods developed for this compound are often scalable to preparative chromatography. rsc.orgsielc.com Preparative HPLC utilizes larger columns and higher flow rates to separate and collect fractions of the individual components of a mixture.

This process is essential for obtaining pure samples of any degradation products or synthesis byproducts for subsequent spectroscopic analysis. The ability to isolate these trace impurities in their pristine forms is a prerequisite for unambiguous structural identification using techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups. Due to the presence of keto-enol tautomerism, a characteristic feature of β-diketones, the interpretation of spectra can be complex, often revealing the presence of both tautomeric forms. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the phenyl ring.

In the diketo form, two distinct carbonyl stretching vibrations would be anticipated. However, due to the predominant enol form in many β-diketones, the spectrum is often characterized by a broad O-H stretching band from the enolic hydroxyl group, which is involved in a strong intramolecular hydrogen bond. The C=O stretching frequency in the enol form is typically shifted to a lower wavenumber compared to a simple ketone, and a C=C stretching band for the enol double bond will also be present. Aromatic C-H and C=C stretching vibrations from the phenyl group, as well as aliphatic C-H stretching from the long alkyl chain, are also expected.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR are crucial, and advanced 2D NMR techniques can resolve complex structural features.

¹H NMR: The ¹H NMR spectrum will provide information on the different types of protons and their connectivity. Key signals would include:

Aromatic protons: Resonances in the aromatic region (typically δ 7-8 ppm) corresponding to the phenyl group.

Enolic proton: A characteristic downfield signal (often δ 15-17 ppm) for the enolic hydroxyl proton, which is deshielded due to strong intramolecular hydrogen bonding. rsc.org

Methine proton: A signal for the proton on the carbon between the two carbonyls in the enol form.

Alkyl chain protons: A complex set of signals in the upfield region corresponding to the long icosane chain.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Expected signals include:

Carbonyl carbons: Resonances for the two carbonyl carbons, which will have different chemical shifts depending on whether the molecule is in the keto or enol form. In the enol form, the carbonyl carbons are typically observed at distinct chemical shifts.

Aromatic carbons: Signals for the carbons of the phenyl ring.

Enolic carbons: Resonances for the sp²-hybridized carbons of the C=C double bond in the enol form.

Alkyl chain carbons: A series of signals for the carbons of the long alkyl chain.

Advanced NMR Techniques: For a molecule of this complexity, advanced NMR techniques are invaluable.

2D-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of signals. mdpi.com

2D-HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular fragments. mdpi.com

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons, particularly within the alkyl chain and the phenyl ring. mdpi.com

These advanced techniques are essential for unambiguously assigning all the proton and carbon signals, especially in distinguishing between the keto and enol tautomers if both are present in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. This technique is crucial for confirming the molecular formula of the compound.

The predicted monoisotopic mass of this compound (C₂₆H₄₂O₂) is 386.3185 Da. HRMS analysis would be expected to yield a measured mass very close to this value. The table below shows the predicted exact masses for various adducts that could be observed in an HRMS experiment.

Adduct IonPredicted m/z
[M+H]⁺387.3258
[M+Na]⁺409.3077
[M+K]⁺425.2816
[M-H]⁻385.3112

Data sourced from predictive models.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule. This involves isolating the parent ion and subjecting it to further fragmentation, providing valuable information about the different structural components of the molecule.

Theoretical and Computational Studies on 1 Phenylicosane 1,3 Dione

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling of 1-phenylicosane-1,3-dione allows for the visualization of its three-dimensional structure and the analysis of its conformational flexibility. The molecule consists of a phenyl group and a long C17 alkyl chain attached to a central 1,3-dione moiety. This structure suggests the possibility of various conformations, primarily due to the free rotation around the single bonds of the long alkyl chain.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the optimized geometry and electronic properties of the molecule. A key characteristic of β-dicarbonyl compounds is the keto-enol tautomerism. In this compound, the equilibrium between the diketo form and the two possible enol forms is a critical aspect of its chemistry. Theoretical calculations can predict the relative stabilities of these tautomers. Generally, for β-diketones, the enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring. mdpi.com For curcumin (B1669340), a well-known β-diketone, the enol form is more energetically favorable than the keto form. ucj.org.ua

Computational methods provide access to a range of molecular descriptors for this compound. These descriptors are valuable in predicting the physicochemical properties and biological activity of the compound.

DescriptorValueSource
Molecular FormulaC26H42O2PubChem nih.gov
Molecular Weight386.6 g/molPubChem nih.gov
XLogP3-AA (Predicted Lipophilicity)9.9PubChem nih.gov
Topological Polar Surface Area (TPSA)34.1 ŲPubChem nih.gov
Hydrogen Bond Donors0Ambeed ambeed.com
Hydrogen Bond Acceptors2Ambeed ambeed.com
Rotatable Bonds19Ambeed ambeed.com

Quantum chemical calculations also allow for the determination of the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. For curcumin and its metal complexes, these values have been calculated to understand their electronic structure and reactivity. ucj.org.ua Similar calculations for this compound would be instrumental in understanding its electronic behavior.

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For β-dicarbonyl compounds, several types of reactions are of interest, including alkylation, condensation, and cyclization. Theoretical studies can map the potential energy surface for these reactions, identifying transition states and intermediates, and thereby predicting the most likely reaction pathways.

For instance, the alkylation of β-dicarbonyl compounds can occur at either the central carbon atom (C-alkylation) or the oxygen atoms (O-alkylation). Quantum chemical calculations on model β-dicarbonyl systems have shown that the reaction pathway is influenced by factors such as the solvent and the nature of the electrophile and the dicarbonyl compound itself. mdpi.com By calculating the activation energies for both pathways, the selectivity of the reaction can be predicted.

Similarly, the mechanism of cyclization reactions involving β-dicarbonyl compounds has been investigated using computational methods. Studies on the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds have utilized DFT calculations to understand the stability of radical intermediates and rationalize the observed product selectivity. nih.gov Such an approach could be applied to predict the outcomes of similar reactions involving this compound.

The energetic profiling of reaction mechanisms provides a quantitative understanding of the reaction kinetics and thermodynamics. By calculating the free energy changes along the reaction coordinate, one can determine the feasibility of a reaction and the stability of its products. For example, semi-empirical calculations have been used to rationalize the products formed in the reaction between hydrazines and fluorinated β-diketones. researchgate.net

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical models to establish these correlations.

For β-diketone derivatives, SAR studies have been conducted to understand how structural modifications influence their biological activities. For example, in the case of curcumin derivatives, it has been shown that converting the β-diketone structure to a single ketone can enhance stability and pharmacological activity. nih.gov Furthermore, modifications to the phenyl rings, such as the introduction of different substituents, can significantly impact the compound's properties. researchgate.net

A computational SAR study on this compound would involve generating a set of structurally related analogues and calculating various molecular descriptors for each. These descriptors would then be correlated with a specific activity, such as enzyme inhibition or antimicrobial efficacy, using statistical methods like multiple linear regression or machine learning algorithms. Such studies can provide predictive models for designing new derivatives with improved activity. For instance, a 3D-QSAR study on taxane (B156437) derivatives provided a predictive model with a good cross-validated r² value, aiding in the design of more potent compounds. nih.gov

While specific SAR studies on this compound are not extensively reported, the general principles derived from studies on other β-diketones can be applied. The long alkyl chain in this compound is expected to confer high lipophilicity, which could influence its interaction with biological membranes and hydrophobic protein pockets. The phenyl group can engage in π-stacking interactions, and the β-diketone moiety can act as a chelating agent for metal ions, a property that is often central to the biological activity of this class of compounds. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives for 1 Phenylicosane 1,3 Dione

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The traditional synthesis of 1-Phenylicosane-1,3-dione, also known as Stearoylbenzoylmethane, often involves a Claisen condensation reaction between methyl stearate (B1226849) and acetophenone (B1666503) in an alkaline environment. google.com A patented method describes this synthesis, where methyl stearate is first produced through the esterification of stearic acid and methanol (B129727) with sulfuric acid as a catalyst. google.com While effective, this method relies on strong bases and requires subsequent neutralization and purification steps, which can generate significant waste.

Future research should prioritize the development of more sustainable synthetic pathways adhering to the principles of green chemistry. This includes exploring:

Catalytic Approaches: Investigating the use of solid acid or base catalysts to simplify separation and recovery processes.

Alternative Reaction Media: Utilizing greener solvents or even solvent-free conditions to reduce environmental impact.

Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy-efficient method to accelerate reaction times and potentially improve yields, a technique that has shown promise for the synthesis of other heterocyclic compounds. researchgate.net

Transition-Metal-Free Condensations: Developing one-pot synthetic strategies that avoid the use of transition metals, which can be both costly and environmentally hazardous. nih.gov Such methods have been successfully developed for other diketones. nih.gov

A comparative analysis of different synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for 1,3-Diketones

Method Advantages Disadvantages Relevance to this compound
Traditional Claisen Condensation High yields Use of stoichiometric strong bases, waste generation Current primary method for industrial production. google.com
Microwave-Assisted Synthesis Faster reaction times, energy efficient Requires specialized equipment A promising green alternative for synthesis. researchgate.net
Transition-Metal-Free Synthesis Avoids toxic and expensive metals May require specific reaction conditions A potential route for a more sustainable process. nih.gov

| Biocatalysis | High selectivity, mild conditions | Enzymes can be expensive and sensitive | Could offer a highly specific and green synthetic pathway. |

Expansion into Emerging Material Science Applications

Currently, this compound is primarily used as a co-stabilizer in calcium/zinc-based heat stabilizers for polyvinyl chloride (PVC). chembk.comlookchem.com It improves the initial color, transparency, and long-term stability of PVC products, making it suitable for applications like mineral water bottles and transparent films. chembk.com However, the unique amphiphilic structure of this compound, with its long hydrophobic alkyl chain and a polar β-diketone head with a phenyl group, suggests a much broader potential in material science.

Future research should focus on leveraging this amphiphilicity to develop novel materials, including:

Functional Polymers: Incorporating this compound as a monomer or an additive into other polymer systems beyond PVC to impart specific properties like thermal stability, hydrophobicity, or metal-chelating capabilities. The diketone functionality allows for further reactions, opening possibilities for polymer modification and cross-linking. cymitquimica.com

Self-Assembled Monolayers and Thin Films: Investigating the ability of this compound to form ordered monolayers on various substrates. Such films could have applications in surface modification, creating hydrophobic coatings, or serving as templates for further material deposition. The principles of self-assembly in other amphiphilic systems can provide a theoretical framework for this exploration. mdpi.comrsc.org

Emulsifiers and Surfactants: The amphiphilic nature of the molecule makes it a candidate for use as a specialty surfactant or emulsifier in various formulations, potentially in the cosmetic or pharmaceutical industries.

Deeper Mechanistic Insights in Biological Systems

The biological activities of β-diketones are a growing area of research, with many natural and synthetic compounds exhibiting interesting pharmacological properties. mdpi.comnih.govmdpi.com While the biological profile of this compound is not extensively studied, a significant finding is its use as a ligand in the synthesis of an organoruthenium(II) complex. researchgate.netmdpi.com This complex, [RuCym(L3)Cl] where L3 is this compound, has been evaluated for its inhibitory activities against cholinesterases and glutathione-S-transferases, enzymes relevant in various pathological conditions. researchgate.net

This opens up several avenues for future research:

Anticancer and Antimicrobial Activity: A systematic evaluation of this compound and its metal complexes for their potential as anticancer or antimicrobial agents. The lipophilic character of the long alkyl chain could facilitate membrane transport, enhancing bioavailability.

Enzyme Inhibition Studies: Expanding on the initial findings to understand the specific mechanism of enzyme inhibition by this compound-metal complexes. This would involve detailed kinetic studies and structural analysis of the enzyme-inhibitor interactions.

Drug Delivery Systems: The amphiphilic nature of this compound could be exploited in the design of novel drug delivery systems, such as micelles or liposomes, to encapsulate and deliver other therapeutic agents. nih.gov

Design and Synthesis of Advanced Supramolecular Structures

The β-diketone moiety is an excellent chelating ligand for a wide range of metal ions. researchgate.net This property has been extensively used to construct complex supramolecular architectures with fascinating topologies and properties. rsc.orgresearchgate.netmdpi.com While research in this area has often focused on bis- or tris-β-diketones, the principles can be extended to monofunctional β-diketones like this compound, particularly considering its amphiphilic nature.

Future research should explore the following:

Metallo-amphiphiles: The coordination of metal ions to the β-diketone head group of this compound would create metallo-amphiphiles. The self-assembly of these molecules in solution could lead to the formation of novel nanostructures such as metallo-micelles, vesicles, or liquid crystals with tunable properties based on the choice of the metal ion.

Hydrogen-Bonded Assemblies: Investigating the co-crystallization of this compound with other molecules capable of forming strong hydrogen bonds to create extended supramolecular networks. rsc.org The interplay between metal coordination, hydrogen bonding, and the van der Waals interactions of the long alkyl chains could lead to complex and functional solid-state materials.

Stimuli-Responsive Systems: Designing supramolecular systems based on this compound that can respond to external stimuli such as light, temperature, or the introduction of a specific guest molecule. This could be achieved by incorporating photo- or thermo-responsive units or by exploiting the reversible nature of metal-ligand coordination.

The potential for this compound in these advanced applications is summarized in Table 2.

Table 2: Potential Advanced Applications of this compound

Application Area Key Feature Potential Outcome
Functional Polymers Diketone reactivity Modified polymers with enhanced thermal or chemical properties. cymitquimica.com
Self-Assembled Films Amphiphilicity Hydrophobic coatings, functional surfaces. mdpi.com
Enzyme Inhibition Metal chelation Development of novel therapeutic agents. researchgate.net

| Metallo-amphiphiles | Self-assembly and metal coordination | Stimuli-responsive materials, nanoreactors. |

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